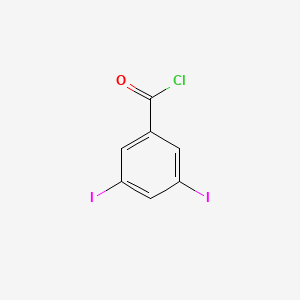

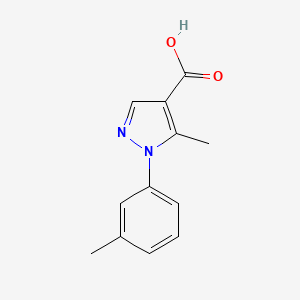

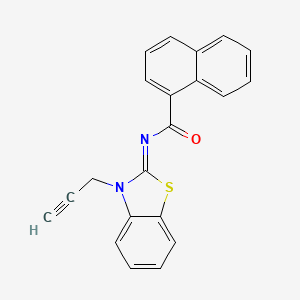

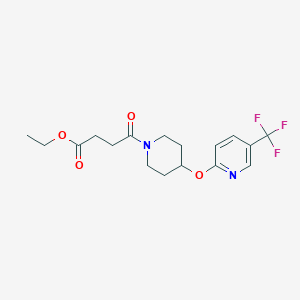

![molecular formula C14H17N3O2 B2917969 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-11-8](/img/structure/B2917969.png)

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

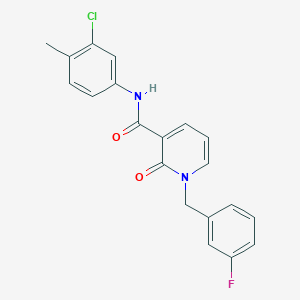

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergy Activity

Compounds related to 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide have demonstrated significant antiallergy properties. Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, such as the 2-methyl variant, have shown to be superior to cromolyn sodium and doxantrazole in rat models, both orally and intravenously, in tests like the rat PCA test and allergic bronchospasm models (Schwender et al., 1979). Additionally, these compounds have shown to be orally active antiallergy agents in different animal models, indicating their potential for treating asthma and related conditions (Tilley et al., 1987).

Anti-Inflammatory and Analgesic Properties

Several derivatives of pyrido[2,1-b]quinazoline have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These include various azolopyrimidoquinolines and pyrimidoquinazolines which have shown promising results in reducing inflammation and pain (El-Gazzar et al., 2009). This highlights the potential of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide and its derivatives in pain management and inflammatory disorders.

Antitumor Activity

Quinazoline derivatives, including those related to 5-methyl-11-oxo-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been explored for their antitumor properties. Compounds like CB30865, a quinazolin-4-one antitumor agent, have shown high growth-inhibitory activity and possess unique biochemical characteristics, such as non-phase specific cell-cycle arrest. Efforts to increase the water solubility of these compounds have led to the creation of more potent cytotoxic agents (Bavetsias et al., 2002). This points to the potential of pyrido[2,1-b]quinazoline derivatives in cancer therapy.

Structural Analysis

The crystal structure of compounds related to 5-methyl-11-oxo-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has been determined through X-ray diffraction analysis. This structural information is crucial for understanding the chemical and biological properties of these compounds (Rajnikant et al., 2000).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It has been observed that compounds bearing a methyl substituent instead of the ethyl group in ester function are more active analogs .

Mode of Action

The compound has been associated with calcium channel modulatory activity . This suggests that it may interact with calcium channels, potentially altering their function and leading to changes in cellular processes.

properties

IUPAC Name |

5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16-11-8-9(13(15)18)5-6-10(11)14(19)17-7-3-2-4-12(16)17/h5-6,8,12H,2-4,7H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHFARFGGFWKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2917892.png)

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)